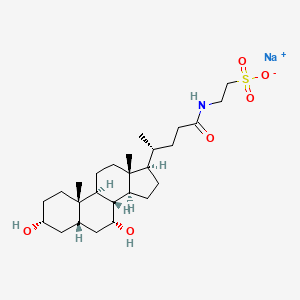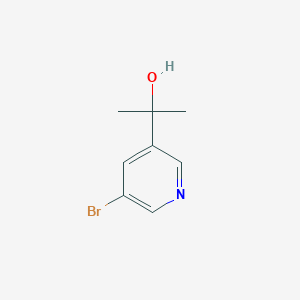
2-(5-Bromopyridin-3-YL)propan-2-OL
Vue d'ensemble
Description
“2-(5-Bromopyridin-3-YL)propan-2-OL” is a chemical compound with the CAS Number: 290307-40-3. It has a molecular weight of 216.08 . The compound is stored in a sealed, dry environment at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-bromo-2-pyridinyl)-2-propanol . The InChI code for this compound is 1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Drug Development and Safety : A related compound, (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, was identified as a potent inhibitor of the oncogenic kinase bRAF. This study focused on reducing mutagenic potential and drug-drug interaction risks associated with metabolic oxidation of similar compounds (Palmer et al., 2012).
Antifungal Applications : The synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their antifungal activity against various Candida species was explored. A halogen substituted triazole derivative showed significant antifungal activity, indicating potential for further structural modifications for improved drug candidates (Lima-Neto et al., 2012).
Catalytic Applications : A study on the cross-coupling of 3-bromopyridine and sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrated efficient synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, highlighting the utility of such reactions in organic synthesis (Han, 2010).
Polymer Chemistry : The use of 2-(5-bromo-4-hexylthiophen-2-yl)propan-2-ol in ipso-Arylative cross-coupling to prepare poly(3-hexylthiophene) was investigated. This method provides a route to synthesize model conjugated polymers, which are important in materials science (Shih et al., 2018).
Kinetic Resolution and Enzymatic Studies : A study on the enantioselective lipase-mediated acetylation of racemic indolic alcohols, including 1-(5-bromo-1H-indol-1-yl)propan-2-ol, showcased the potential for synthesizing enantiomerically enriched compounds, important in drug development (Borowiecki et al., 2017).
Electrocatalytic Carboxylation : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid was investigated, demonstrating a novel approach to chemical synthesis using electrochemistry and CO2 as a reactant (Feng et al., 2010).
Corrosion Inhibition : Tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, were synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds showed promise as anodic inhibitors, useful in industrial applications (Gao et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWBTYSCGIKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-3-YL)propan-2-OL | |
CAS RN |
40472-88-6 | |
| Record name | 2-(5-bromo-3-pyridyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943996.png)
![7-Amino-5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7943999.png)
![7-Amino-1,3-dimethyl-2,4-dioxo-5-(4-pentylphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944005.png)
![7-Amino-5-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944009.png)
![7-Amino-5-(2,3-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944021.png)
![7-Amino-1,3-dimethyl-5-[4-(2-methylpropyl)phenyl]-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944026.png)
![7-Amino-5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944032.png)
![7-Amino-5-(2-hydroxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944037.png)
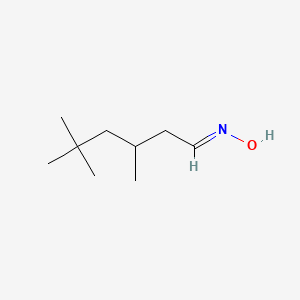
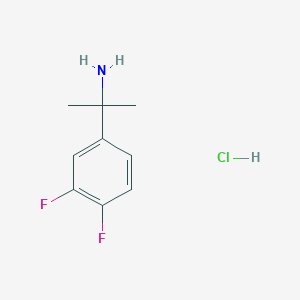
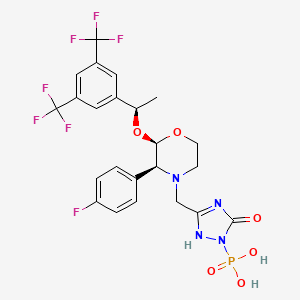
![[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]azanium;chloride](/img/structure/B7944070.png)
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B7944101.png)
